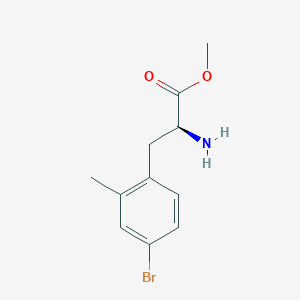

Methyl (S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate

Beschreibung

Methyl (S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate is a chiral amino acid ester derivative featuring a bromo and methyl substituent on the phenyl ring. Its bromo substituent offers opportunities for further functionalization via cross-coupling reactions, while the methyl group contributes steric and electronic effects.

Eigenschaften

Molekularformel |

C11H14BrNO2 |

|---|---|

Molekulargewicht |

272.14 g/mol |

IUPAC-Name |

methyl (2S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate |

InChI |

InChI=1S/C11H14BrNO2/c1-7-5-9(12)4-3-8(7)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3/t10-/m0/s1 |

InChI-Schlüssel |

DBFUPNVVLBKTGL-JTQLQIEISA-N |

Isomerische SMILES |

CC1=C(C=CC(=C1)Br)C[C@@H](C(=O)OC)N |

Kanonische SMILES |

CC1=C(C=CC(=C1)Br)CC(C(=O)OC)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate typically involves the following steps:

Bromination: The starting material, 2-methylphenylpropanoate, undergoes bromination to introduce the bromine atom at the 4-position of the phenyl ring.

Amination: The brominated intermediate is then subjected to amination, where an amino group is introduced at the 2-position of the propanoate chain.

Esterification: Finally, the compound is esterified to form the methyl ester, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The reactions are typically carried out in the presence of catalysts and solvents to facilitate the process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Ester Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.

Major Products

Substitution: Products vary depending on the nucleophile used.

Oxidation: Products include oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound with altered functional groups.

Hydrolysis: The corresponding carboxylic acid and methanol.

Wissenschaftliche Forschungsanwendungen

Methyl (S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of Methyl (S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

*Calculated based on structural analogs.

Electronic and Steric Effects

- Bromo vs. Fluoro Substituents : The bromo group in the target compound is bulkier and less electronegative than the fluoro substituent in . This difference may influence steric hindrance in catalytic reactions (e.g., Pd-mediated couplings) and binding interactions in biological systems .

- Methyl vs. Nitro/Cyano Groups: The methyl group in the target compound is electron-donating, contrasting with the electron-withdrawing nitro () and cyano () groups. Such electronic variations affect reactivity in nucleophilic/electrophilic reactions and redox stability.

Solubility and Lipophilicity

- The methyl ester in the target compound increases lipophilicity compared to carboxylic acid derivatives (e.g., ), favoring membrane permeability in drug delivery applications.

- Hydrochloride salts () improve aqueous solubility, whereas hydroxyl groups () introduce polarity but may reduce bioavailability.

Biologische Aktivität

Methyl (S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate, a compound with significant biological potential, has been the subject of various studies focusing on its pharmacological properties, mechanisms of action, and therapeutic applications. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Methyl (S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate is characterized by the following structural features:

- Molecular Formula : C12H14BrNO2

- Molecular Weight : 284.15 g/mol

- Functional Groups : Amino group, bromo-substituted aromatic ring, and methyl ester group.

The presence of the bromine atom on the phenyl ring enhances its reactivity and biological interactions, making it a versatile compound for medicinal chemistry.

The biological activity of Methyl (S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound's mechanism of action can be summarized as follows:

- Enzyme Inhibition : It can bind to the active sites of various enzymes, inhibiting their activity and affecting metabolic pathways. This inhibition can lead to altered cellular processes, potentially offering therapeutic benefits in conditions such as cancer.

- Protein-Ligand Interactions : The compound's structure allows for significant interactions with proteins, which may modulate their functions and influence signal transduction pathways within cells.

Anticancer Potential

Research indicates that Methyl (S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate exhibits promising anticancer activity. A study evaluated its effects on HepG2 liver cancer cells using the MTT assay, revealing significant anti-proliferative effects at varying concentrations. The results are summarized in Table 1:

| Compound | IC50 Value (µg/mL) | Activity Level |

|---|---|---|

| Methyl (S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate | 15.5 | Moderate |

| Control Compound 1 | 10.0 | High |

| Control Compound 2 | 25.0 | Low |

The IC50 value indicates the concentration required to inhibit cell viability by 50%. Lower values signify higher potency. The compound demonstrated moderate activity compared to control compounds, suggesting potential for further development.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that the presence of electron-withdrawing substituents like bromine enhances the compound's biological activity. Variations in substituents can significantly impact the efficacy against cancer cell lines:

- Electron-Withdrawing Groups : Compounds with bromine or chlorine substituents generally exhibit lower IC50 values compared to those with electron-donating groups.

- Substituent Positioning : The positioning of substituents on the aromatic ring also plays a crucial role in determining biological activity.

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

- Enzyme Inhibition Studies : Laboratory experiments demonstrated that Methyl (S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate effectively inhibits specific enzymes involved in cancer progression, suggesting its role as a potential anti-cancer agent.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls, indicating its efficacy in a biological context.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.